molecular formula C12H9BrN2O2S B5585846 N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide

Cat. No.: B5585846
M. Wt: 325.18 g/mol
InChI Key: QPLPFLSMJHDMPG-VGOFMYFVSA-N
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Description

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide is a synthetic organic compound that features a brominated thiophene ring and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: The primary amine derivative is a common product.

    Substitution: Various substituted thiophene derivatives can be obtained depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: Due to its unique structural features, the compound is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-hydroxybenzamide
  • N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-4-hydroxybenzamide
  • N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-methoxybenzamide

Uniqueness

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide is unique due to the presence of both a brominated thiophene ring and a hydroxybenzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The bromine atom enhances the compound’s reactivity, allowing for further functionalization and derivatization.

Properties

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-11-6-5-10(18-11)7-14-15-12(17)8-1-3-9(16)4-2-8/h1-7,16H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLPFLSMJHDMPG-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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